3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride
CAS No.: 2613382-44-6
Cat. No.: VC11523304
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613382-44-6 |
|---|---|
| Molecular Formula | C7H11Cl2N3O2 |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 3-pyrazol-1-ylazetidine-3-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C7H9N3O2.2ClH/c11-6(12)7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8H,4-5H2,(H,11,12);2*1H |
| Standard InChI Key | BQFVIMDIGQNNME-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(C(=O)O)N2C=CC=N2.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three key components:
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Azetidine ring: A four-membered saturated nitrogen heterocycle known for conformational rigidity, which enhances binding selectivity in drug design .
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Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions .
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Carboxylic acid group: Provides acidity (pKa ~4–5) and enables salt formation, improving bioavailability.
The dihydrochloride salt form stabilizes the molecule in aqueous environments by protonating the azetidine nitrogen and pyrazole moiety, as evidenced by its solubility profile.
Molecular Descriptors
Key molecular data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁Cl₂N₃O₂ | |
| Molecular Weight | 240.08 g/mol | |
| SMILES | C1C(CN1)(C(=O)O)N2C=CC=N2.Cl.Cl | |
| InChIKey | BQFVIMDIGQNNME-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 134.6 Ų |
The collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular size, favoring membrane permeability .
Synthesis and Optimization
Key Synthetic Routes
Patent WO2000063168A1 outlines a multi-step synthesis involving:
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Desilylation of N-t-butyl-O-trimethylsilylazetidine using hydrochloric acid to yield azetidine intermediates .
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Coupling with pyrazole derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling .
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Salt formation via hydrogen chloride gas treatment in ethanol, achieving a 73% yield of the dihydrochloride form .
Critical reaction conditions include:
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Catalyst: Palladium hydroxide (20% on carbon) for hydrogenation steps .
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Purification: Sequential extractions with methylene chloride and sodium bicarbonate washes .
Yield Optimization Strategies
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Solvent selection: Ethanol and methanol enhance intermediate solubility, reducing side-product formation .
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Acid concentration: 3 M hydrochloric acid ensures complete protonation without degrading the azetidine ring .
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Hydrogen pressure: 40–60 psi during catalytic hydrogenation maximizes deprotection efficiency .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt markedly improves aqueous solubility (>50 mg/mL) compared to the free base (<10 mg/mL). Stability studies indicate:
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pH stability: Optimal between pH 2–6, with degradation observed at alkaline conditions.
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Thermal stability: Decomposition onset at 180°C, suitable for standard storage .
Spectroscopic Data
While experimental NMR data are unavailable, predicted profiles based on analogous compounds suggest:
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